molecular formula C14H26BClN4O2 B12325609 (1R)-1-Amino-4-azidobutan-1-ylboronic acid(1S,2S,3R,5S)-(+)-2,3-pinanediol ester-HCl

(1R)-1-Amino-4-azidobutan-1-ylboronic acid(1S,2S,3R,5S)-(+)-2,3-pinanediol ester-HCl

Cat. No.: B12325609
M. Wt: 328.65 g/mol
InChI Key: IPFHRNGOUQICKX-AKDYBRCWSA-N
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Description

(1R)-1-Amino-4-azidobutan-1-ylboronic acid(1S,2S,3R,5S)-(+)-2,3-pinanediol ester-HCl is a complex organic compound that combines the properties of boronic acids and azides. This compound is of significant interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-Amino-4-azidobutan-1-ylboronic acid(1S,2S,3R,5S)-(+)-2,3-pinanediol ester-HCl typically involves multiple steps. One common approach is to start with the preparation of the boronic acid derivative, followed by the introduction of the azido group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-Amino-4-azidobutan-1-ylboronic acid(1S,2S,3R,5S)-(+)-2,3-pinanediol ester-HCl undergoes various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: Reduction of the azido group can yield primary amines.

    Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, lithium aluminum hydride for reduction, and various oxidizing agents for oxidation. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while reduction reactions yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds.

Biology

In biological research, (1R)-1-Amino-4-azidobutan-1-ylboronic acid(1S,2S,3R,5S)-(+)-2,3-pinanediol ester-HCl is used as a probe for studying enzyme mechanisms and protein interactions. The azido group can be used for bioorthogonal labeling, allowing researchers to track and visualize biological processes.

Medicine

Medically, this compound has potential applications in drug development. Its unique structure allows it to interact with specific biological targets, making it a candidate for designing new therapeutic agents.

Industry

In industry, this compound is used in the development of advanced materials and catalysts. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and fine chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-Amino-4-azidobutan-1-ylboronic acid(1S,2S,3R,5S)-(+)-2,3-pinanediol ester-HCl involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, while the azido group can participate in click chemistry reactions. These interactions enable the compound to modulate biological pathways and chemical processes effectively.

Comparison with Similar Compounds

Similar Compounds

    1-Pyrenylboronic Acid: Similar in its boronic acid functionality but lacks the azido group.

    3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Shares the azido group but has different structural features.

    Indolylboronic Acids: Similar in boronic acid functionality and used in cross-coupling reactions.

Uniqueness

What sets (1R)-1-Amino-4-azidobutan-1-ylboronic acid(1S,2S,3R,5S)-(+)-2,3-pinanediol ester-HCl apart is its combination of boronic acid and azido functionalities. This dual functionality allows it to participate in a broader range of chemical reactions and makes it a versatile tool in both research and industrial applications.

Properties

Molecular Formula

C14H26BClN4O2

Molecular Weight

328.65 g/mol

IUPAC Name

(1R)-4-azido-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride

InChI

InChI=1S/C14H25BN4O2.ClH/c1-13(2)9-7-10(13)14(3)11(8-9)20-15(21-14)12(16)5-4-6-18-19-17;/h9-12H,4-8,16H2,1-3H3;1H/t9-,10-,11+,12-,14-;/m0./s1

InChI Key

IPFHRNGOUQICKX-AKDYBRCWSA-N

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CCCN=[N+]=[N-])N.Cl

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCN=[N+]=[N-])N.Cl

Origin of Product

United States

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